Cas no 158076-64-3 (2,2',3,3',4',5,5'-Heptachloro-4-biphenylol)
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,2,2',3,3',4',5,5'-heptachloro-
- 2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol
- (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro-
- 2,2',3,3',4',5,5'-Heptachloro-(1,1'-biphenyl)-4-ol
- 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol
- 4-Hydroxy-2,2',3,3',4',5,5'-heptachlorobiphenyl
- [1,1'-biphenyl]-4-ol, 2,2',3,3',4',5,5'-heptachloro-
- Q27115890
- SCHEMBL15478243
- NS00074042
- [1,1'-Biphenyl]-4-ol, 2,2',3,3',4',5,5'-heptachloro- (9CI)
- 2,2',3,3',4',5,5'-heptachlorobiphenyl-4-ol
- DTXSID80166370
- 158076-64-3
- CHEBI:34194
-
- Inchi: 1S/C12H3Cl7O/c13-5-1-3(7(15)10(18)9(5)17)4-2-6(14)12(20)11(19)8(4)16/h1-2,20H
- InChI Key: NMAGXCAAKZMNOI-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=CC=1C1C=C(C(=C(C=1Cl)Cl)O)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 407.80069
- Monoisotopic Mass: 407.800359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H294770-1mg |
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol |
158076-64-3 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | H294770-10mg |
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol |
158076-64-3 | 10mg |
$1499.00 | 2023-05-18 | ||
| TRC | H294770-25mg |
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol |
158076-64-3 | 25mg |
$ 3000.00 | 2023-09-07 |
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol
Latest Research Insights on 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol (CAS: 158076-64-3)
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol (CAS: 158076-64-3) is a polychlorinated biphenyl (PCB) derivative that has garnered significant attention in recent years due to its environmental persistence, bioaccumulative potential, and potential health risks. This compound, a metabolite of higher-chlorinated PCBs, has been the subject of numerous studies focusing on its toxicological profile, environmental fate, and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical fields.
Recent studies have highlighted the endocrine-disrupting properties of 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol. Research published in Environmental Science & Technology (2023) demonstrated its ability to interfere with thyroid hormone signaling pathways at environmentally relevant concentrations. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity for thyroid hormone receptors, suggesting a mechanism for its observed effects on developmental and metabolic processes in exposed organisms.
Advances in analytical chemistry have enabled more precise detection and quantification of this compound in environmental matrices. A 2024 study in Analytical and Bioanalytical Chemistry developed a novel LC-MS/MS method with improved sensitivity (LOD: 0.01 ng/L) for tracking 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol in water systems. This methodological breakthrough is particularly significant for monitoring programs in regions with historical PCB contamination.
From a pharmaceutical perspective, recent investigations have explored the potential repurposing of this compound. A 2023 study in Bioorganic & Medicinal Chemistry Letters identified unexpected inhibitory activity against specific cytochrome P450 enzymes, suggesting possible applications in drug metabolism modulation. However, the authors caution that the compound's toxicity profile would require significant structural modification before therapeutic use could be considered.
Environmental fate modeling has become increasingly sophisticated for this persistent organic pollutant. Research published in Environmental Toxicology and Chemistry (2024) incorporated new biodegradation data into predictive models, revealing longer-than-expected environmental half-lives in certain soil types. These findings have important implications for risk assessment and remediation strategies at contaminated sites.
The toxicokinetics of 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol have been further elucidated through recent animal studies. A 2023 investigation in Toxicological Sciences provided detailed data on tissue distribution patterns and elimination kinetics in mammalian models, noting particularly high accumulation in lipid-rich tissues and the central nervous system. These findings contribute to our understanding of the compound's potential neurotoxic effects.
Emerging research has also examined the compound's epigenetic effects. A groundbreaking 2024 study in Epigenetics demonstrated that exposure to 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol can induce lasting DNA methylation changes in exposed organisms, with potential transgenerational consequences. This work opens new avenues for understanding the long-term health impacts of PCB exposure.
In conclusion, recent research on 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol (CAS: 158076-64-3) has significantly advanced our understanding of its environmental behavior, toxicological mechanisms, and potential applications. While challenges remain in mitigating its environmental persistence and health risks, the scientific community continues to develop more sensitive detection methods and deeper mechanistic insights. Future research directions likely include further exploration of its molecular targets and the development of remediation strategies that address its unique chemical properties.
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